Potassium 2-(thiazol-2-yl)propanoate
Description
Historical Perspectives and Genesis of Thiazole-Containing Carboxylate Salts in Synthetic Chemistry
The thiazole (B1198619) ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, has been a cornerstone of medicinal and synthetic chemistry for decades. nih.govbritannica.com Its presence in natural products like thiamine (B1217682) (vitamin B1) and penicillins underscores its biological importance. britannica.comwikipedia.org The synthesis of thiazole derivatives has a rich history, with methods like the Hantzsch thiazole synthesis being fundamental in organic chemistry. wikipedia.org
The combination of a thiazole moiety with a carboxylate group creates a versatile building block in synthetic chemistry. Carboxylate salts, in general, are crucial reagents and intermediates. The introduction of a thiazole ring imparts specific electronic and steric properties to the carboxylate, influencing its reactivity and potential applications. Historically, research has focused on the synthesis of various thiazole-containing carboxylic acids and their derivatives for use in the development of pharmaceuticals and other biologically active molecules. researchgate.netnih.govresearchgate.net These compounds have been explored for a wide range of therapeutic applications, including as antimicrobial, anti-inflammatory, and anticancer agents. nih.govmdpi.com
The Significance of Chiral Thiazole Derivatives in Advanced Organic Transformations
Chirality, or the "handedness" of a molecule, is a critical aspect of modern drug design and asymmetric synthesis. Chiral thiazole derivatives are highly valued as building blocks for the synthesis of complex, optically pure natural products and pharmaceuticals. nih.govresearchgate.net The thiazole ring can act as a rigid scaffold, allowing for the precise spatial arrangement of functional groups, which is essential for stereoselective reactions.
The propanoate portion of Potassium 2-(thiazol-2-yl)propanoate introduces a chiral center at the alpha-carbon. The enantiomerically pure forms of such compounds are of significant interest in advanced organic transformations. They can be used as chiral ligands for metal catalysts, enabling the synthesis of other chiral molecules with high enantiomeric excess. The development of efficient and reliable methods for synthesizing optically pure chiral thiazoline (B8809763) and thiazole building blocks is an active area of research, driven by the need for these compounds in structure-activity relationship studies and the industrial production of pharmaceuticals. nih.gov
Overview of Research Trajectories for Carboxylate-Based Coordination Compounds
Carboxylate ligands are highly effective at coordinating with metal ions to form a diverse array of coordination polymers and metal-organic frameworks (MOFs). mdpi.comresearchgate.net These compounds have garnered significant attention due to their fascinating structural diversity and wide range of applications in areas such as catalysis, gas storage, and drug delivery. mdpi.combohrium.com The coordination mode of the carboxylate group can vary, leading to the formation of one-, two-, or three-dimensional structures. researchgate.net
The incorporation of a thiazole-containing carboxylate ligand, such as 2-(thiazol-2-yl)propanoate, into coordination compounds introduces additional functionality. The nitrogen and sulfur atoms of the thiazole ring can also act as coordination sites, allowing for the formation of more complex and potentially more functional materials. researchgate.net Research in this area focuses on synthesizing and characterizing new coordination compounds, exploring the influence of the thiazole moiety on the resulting structure and properties. These properties can include luminescence, porosity, and catalytic activity. mdpi.com
| Property | Description | Potential Application |
| Luminescence | The ability to emit light after absorbing energy. | Sensors, bio-imaging |
| Porosity | The presence of pores or voids within the material. | Gas storage, separation |
| Catalytic Activity | The ability to increase the rate of a chemical reaction. | Green chemistry, industrial synthesis |
Unaddressed Challenges and Future Directions in Thiazolyl-Propanoate Chemistry
Despite the broad interest in thiazole and carboxylate chemistry, the specific area of thiazolyl-propanoates presents several challenges and opportunities for future research. A primary challenge is the development of stereoselective synthetic routes to access enantiomerically pure forms of these compounds. While general methods for chiral thiazole synthesis exist, their application to specific targets like 2-(thiazol-2-yl)propanoic acid and its salts may require optimization.
Future research is likely to focus on several key areas:
Novel Coordination Polymers: The synthesis of new coordination polymers using this compound as a ligand could lead to materials with unique structural and functional properties. The interplay between the carboxylate and thiazole coordination sites offers a rich field for exploration.
Asymmetric Catalysis: The development of chiral catalysts based on 2-(thiazol-2-yl)propanoate ligands could provide new tools for asymmetric synthesis, a critical area for the pharmaceutical industry.
Bioactive Molecules: Further investigation into the biological activity of thiazolyl-propanoate derivatives could uncover new therapeutic agents. The thiazole ring is a known pharmacophore, and its combination with a chiral propanoate moiety is a promising strategy for drug discovery. mdpi.comnih.gov
Structure
3D Structure of Parent
Properties
IUPAC Name |
potassium;2-(1,3-thiazol-2-yl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S.K/c1-4(6(8)9)5-7-2-3-10-5;/h2-4H,1H3,(H,8,9);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYXDZYOHKMEHQV-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CS1)C(=O)[O-].[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6KNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Potassium 2 Thiazol 2 Yl Propanoate
Stereoselective Synthesis of the 2-(thiazol-2-yl)propanoic Acid Moiety
The chiral center at the C2 position of the propanoic acid chain is a key structural feature. The biological activity of many 2-arylpropanoic acids, a class of compounds to which 2-(thiazol-2-yl)propanoic acid belongs, is often enantiomer-dependent. Therefore, stereoselective synthesis is of paramount importance. This section explores various modern strategies to achieve high enantiopurity of the 2-(thiazol-2-yl)propanoic acid moiety.
Asymmetric Approaches to the Chiral Center via Organocatalysis
Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules, offering a metal-free and often milder alternative to traditional methods. For the synthesis of chiral 2-arylpropanoic acids, organocatalytic approaches typically involve the α-functionalization of a carbonyl compound.
One potential strategy for the asymmetric synthesis of 2-(thiazol-2-yl)propanoic acid involves the organocatalytic α-alkylation of a suitable precursor. For instance, a protected 2-acetylthiazole (B1664039) could be subjected to an asymmetric α-functionalization followed by oxidation. Chiral amines, such as proline and its derivatives, are commonly employed as organocatalysts in such transformations. These catalysts activate the substrate through the formation of a chiral enamine intermediate, which then reacts with an electrophile in a stereocontrolled manner.
Another approach involves the asymmetric conjugate addition of a nucleophile to an α,β-unsaturated ester bearing the thiazole (B1198619) moiety. Chiral thiourea (B124793) or squaramide-based organocatalysts are known to be effective in promoting such reactions with high enantioselectivity. The catalyst activates the electrophile through hydrogen bonding, directing the nucleophilic attack to one face of the molecule.
While specific data for the organocatalytic synthesis of 2-(thiazol-2-yl)propanoic acid is not extensively reported, the success of these methods with analogous 2-arylpropanoic acids suggests their applicability. The table below summarizes typical results for the organocatalytic α-functionalization of carbonyl compounds, which could be adapted for the synthesis of the target molecule.
Table 1: Representative Organocatalytic Asymmetric Reactions for the Synthesis of Chiral Carboxylic Acid Precursors
| Catalyst | Substrate | Electrophile/Nucleophile | Product Type | Typical Enantiomeric Excess (ee) |
|---|---|---|---|---|
| Proline Derivative | Aldehyde | Nitroalkene | γ-Nitroaldehyde | >95% |
| Chiral Phosphoric Acid | Imine | Silyl Ketene Acetal | β-Amino Ester | 90-99% |
| Bifunctional Thiourea | α,β-Unsaturated Ester | Malonate | Michael Adduct | >90% |
Enzymatic Derivatization for Enantioselective Production
Enzymatic methods offer high selectivity and mild reaction conditions, making them attractive for the synthesis of enantiomerically pure pharmaceuticals. Lipases are particularly versatile enzymes for the kinetic resolution of racemic carboxylic acids and their esters.
In a typical enzymatic kinetic resolution of racemic 2-(thiazol-2-yl)propanoic acid or its ester, a lipase (B570770) is used to selectively acylate or hydrolyze one enantiomer, leaving the other enantiomer unreacted. For example, the racemic ester can be subjected to hydrolysis catalyzed by a lipase such as Candida antarctica lipase B (CALB) or Candida rugosa lipase. One enantiomer of the ester will be preferentially hydrolyzed to the corresponding carboxylic acid, which can then be separated from the unreacted enantiomer of the ester.
The choice of solvent, temperature, and acylating agent (in the case of esterification of the acid) can significantly influence the enantioselectivity and reaction rate. Organic solvents like hexane, toluene, or ionic liquids are often employed to enhance enzyme stability and activity.
The table below presents typical results for the enzymatic resolution of 2-arylpropanoic acids, which are structurally similar to 2-(thiazol-2-yl)propanoic acid.
Table 2: Lipase-Catalyzed Kinetic Resolution of 2-Arylpropanoic Acid Esters
| Lipase Source | Substrate | Reaction Type | Solvent | Enantiomeric Excess (ee) of Product |
|---|---|---|---|---|
| Candida antarctica Lipase B | Racemic Ibuprofen Ethyl Ester | Hydrolysis | Toluene | >99% (S-acid) |
| Candida rugosa Lipase | Racemic Naproxen Methyl Ester | Hydrolysis | Heptane | >98% (S-acid) |
| Pseudomonas cepacia Lipase | Racemic Ketoprofen Ethyl Ester | Hydrolysis | Isooctane | >95% (S-acid) |
Chemo-Enzymatic Hybrid Synthetic Strategies
Chemo-enzymatic strategies combine the advantages of both chemical and enzymatic catalysis to develop efficient and highly selective synthetic routes. For the synthesis of chiral 2-(thiazol-2-yl)propanoic acid, a chemo-enzymatic approach could involve a chemical synthesis of the racemic acid followed by an enzymatic resolution, as described in the previous section.
Alternatively, a dynamic kinetic resolution (DKR) can be employed to theoretically achieve a 100% yield of the desired enantiomer. In a DKR process, the enzymatic resolution is coupled with an in-situ racemization of the slower-reacting enantiomer. This is typically achieved using a chemical catalyst that can interconvert the enantiomers under the reaction conditions. For 2-arylpropanoic acids, transition metal complexes, such as those based on ruthenium, are often used as racemization catalysts.
Another chemo-enzymatic strategy involves the enzymatic desymmetrization of a prochiral precursor. For example, a disubstituted malonic ester containing the thiazole moiety could be selectively hydrolyzed by an esterase to yield a chiral monoester, which can then be chemically converted to the desired 2-(thiazol-2-yl)propanoic acid.
Optimized Salt Formation Protocols for Potassium 2-(thiazol-2-yl)propanoate
The formation of a salt can significantly impact the physicochemical properties of a drug substance, including its solubility, stability, and bioavailability. The selection of an appropriate salt and the optimization of the salt formation process are critical steps in pharmaceutical development.
Methodologies for High Purity and Yield
The preparation of this compound typically involves the reaction of 2-(thiazol-2-yl)propanoic acid with a suitable potassium source. Common potassium sources include potassium hydroxide (B78521) (KOH) and potassium carbonate (K₂CO₃).
A straightforward method involves dissolving the carboxylic acid in a suitable solvent and adding a stoichiometric amount of an aqueous or alcoholic solution of potassium hydroxide. The reaction is typically fast and proceeds to completion. The purity of the resulting salt is highly dependent on the purity of the starting materials and the choice of solvent, which influences the crystallization process.
To achieve high yield, it is important to carefully control the stoichiometry of the reactants. An excess of the potassium source can lead to impurities, while an insufficient amount will result in incomplete conversion. The reaction temperature and time should also be optimized to ensure complete reaction without degradation of the product.
After the reaction, the potassium salt is typically isolated by crystallization. The choice of solvent or solvent mixture is crucial for obtaining crystals of high purity and a desirable morphology. Techniques such as cooling crystallization, anti-solvent addition, or evaporation can be employed. The isolated salt should be washed with a suitable solvent to remove any residual impurities and then dried under appropriate conditions to remove residual solvents.
Solvent Selection and Reaction Condition Optimization
The selection of a solvent system is critical for both the salt formation reaction and the subsequent crystallization. The solvent should be one in which the carboxylic acid is soluble, and the potassium salt has limited solubility to facilitate crystallization.
For the reaction, polar solvents such as water, ethanol, methanol, or isopropanol (B130326) are often suitable. The use of a co-solvent system can also be beneficial. For instance, a mixture of an alcohol and water can provide good solubility for the reactants while allowing for controlled crystallization of the product.
The optimization of reaction conditions involves studying the effect of various parameters on the yield and purity of the final product. These parameters include:
Temperature: Higher temperatures can increase the reaction rate but may also lead to the formation of degradation products.
Reaction Time: The reaction should be monitored to determine the time required for complete conversion.
Concentration: The concentration of the reactants can affect both the reaction rate and the crystallization process.
Stirring Rate: Adequate mixing is essential to ensure a homogeneous reaction mixture.
For crystallization, factors such as the cooling rate, the addition rate of an anti-solvent, and the final temperature can significantly impact the crystal size distribution, morphology, and purity. An anti-solvent is a solvent in which the desired salt is poorly soluble and is added to a solution of the salt to induce precipitation. Common anti-solvents for potassium carboxylates include acetone, ethyl acetate, and ethers.
The table below lists common solvents used in salt formation and crystallization, along with their relevant properties.
Table 3: Common Solvents for Salt Formation and Crystallization
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Common Use |
|---|---|---|---|
| Water | 100 | 80.1 | Reaction solvent, good for dissolving ionic compounds |
| Ethanol | 78 | 24.5 | Reaction solvent, co-solvent for crystallization |
| Methanol | 65 | 32.7 | Reaction solvent, good for dissolving polar compounds |
| Isopropanol | 82 | 19.9 | Reaction solvent, less polar than ethanol |
| Acetone | 56 | 20.7 | Anti-solvent for crystallization |
| Ethyl Acetate | 77 | 6.0 | Anti-solvent for crystallization |
| Toluene | 111 | 2.4 | Can be used in azeotropic removal of water |
Development of Novel Precursor Synthesis Pathways
The traditional synthesis of the 2-(thiazol-2-yl)propanoic acid scaffold often relies on the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-halocarbonyl compound. In the context of 2-(thiazol-2-yl)propanoic acid, this would typically involve the reaction of a thioamide with a 2-halopropanoic acid derivative. Recent research has focused on developing innovative and more efficient pathways to these key precursors.
One novel approach involves the biocatalytic synthesis of chiral 2-halopropanoic acids. These methods utilize enzymes to achieve high enantioselectivity, which is crucial for the synthesis of chirally pure active pharmaceutical ingredients. For instance, dehalogenases can be employed for the stereoselective synthesis of 2-hydroxypropanoic acid, which can then be converted to the corresponding 2-halopropanoic acid. This enzymatic approach offers a greener alternative to traditional chemical methods that often require harsh reagents and produce significant waste.
Another innovative pathway to precursors is the direct α-halogenation of propanoic acid using more environmentally friendly halogenating agents. Traditional methods often employ reagents like phosphorus tribromide or thionyl chloride, which are corrosive and generate hazardous byproducts. Newer methods explore the use of N-halosuccinimides (NXS) in the presence of a catalyst, which can offer milder reaction conditions and improved selectivity.
Furthermore, the development of catalytic routes to 2-halopropanoic acid esters from readily available starting materials like lactic acid is a significant advancement. Lactic acid, being derivable from fermentation processes, is a renewable feedstock. Catalytic conversion of lactic acid to its corresponding 2-halopropanoic ester provides a sustainable route to a key precursor for the synthesis of thiazolyl-propanoates.
Table 1: Comparison of Novel Precursor Synthesis Pathways
| Precursor | Synthetic Method | Key Advantages | Starting Materials |
|---|---|---|---|
| Chiral 2-Halopropanoic Acid | Biocatalytic Resolution/Synthesis | High enantioselectivity, mild conditions, reduced waste. | Racemic 2-halopropanoic acids, 2-hydroxypropanoic acid |
| 2-Halopropanoic Acid | Catalytic α-halogenation | Milder reagents, improved selectivity, less hazardous byproducts. | Propanoic acid, N-halosuccinimides |
| 2-Halopropanoic Acid Ester | Catalytic conversion from Lactic Acid | Use of renewable feedstock, sustainable process. | Lactic acid |
Green Chemistry Principles in the Synthesis of Thiazolyl-Propanoates
The application of green chemistry principles to the synthesis of thiazole derivatives, including 2-(thiazol-2-yl)propanoic acid, aims to reduce the environmental impact of chemical processes. Key areas of focus include the use of alternative energy sources, recyclable catalysts, and the development of one-pot multicomponent reactions.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating. In the context of thiazole synthesis, microwave-assisted Hantzsch reactions have been shown to be highly efficient. For the synthesis of 2-(thiazol-2-yl)propanoic acid, a mixture of a thioamide and a 2-halopropanoic acid derivative can be subjected to microwave irradiation, leading to a rapid formation of the thiazole ring. This method minimizes the use of solvents and reduces energy consumption.
Recyclable Catalysts: The use of heterogeneous, recyclable catalysts is a cornerstone of green chemistry. In thiazole synthesis, various solid-supported catalysts have been developed to facilitate the reaction and allow for easy separation and reuse. For instance, nickel ferrite (B1171679) (NiFe2O4) nanoparticles have been successfully employed as a reusable catalyst in the one-pot, multicomponent synthesis of thiazole scaffolds. These catalysts can be easily recovered from the reaction mixture using a magnet and reused multiple times without a significant loss of activity. Similarly, chitosan-based hydrogels have been utilized as eco-friendly and recyclable biocatalysts for the synthesis of thiazole derivatives under ultrasonic irradiation.
One-Pot, Multicomponent Reactions: One-pot, multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single reaction vessel to form a complex product in a single step. This approach reduces the number of synthetic steps, minimizes waste generation from intermediate purification, and saves time and resources. Several one-pot procedures for the synthesis of thiazole derivatives have been reported. These often involve the in-situ formation of one of the reactants, followed by the cyclization to form the thiazole ring. The use of green solvents like water or solvent-free conditions further enhances the environmental credentials of these methods.
Table 2: Green Chemistry Approaches in Thiazole Synthesis
| Green Chemistry Principle | Application in Thiazole Synthesis | Example | Typical Yields |
|---|---|---|---|
| Alternative Energy Source | Microwave-assisted Hantzsch synthesis | Reaction of thioamides and α-haloketones under microwave irradiation. | Often >85% |
| Recyclable Catalyst | NiFe2O4 nanoparticle-catalyzed synthesis | One-pot reaction of α-halo carbonyl, thiosemicarbazide, and anhydrides. | 75-92% |
| Recyclable Catalyst | Chitosan hydrogel as a biocatalyst | Synthesis of thiazoles under ultrasonic irradiation. | High yields, catalyst reusable for several cycles. |
| Process Intensification | One-pot multicomponent reactions | Condensation of α-haloketones, thioamides, and other components. | Varies, often good to excellent. |
Advanced Spectroscopic Characterization and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Studies for Stereochemical Assignment
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure and stereochemistry of Potassium 2-(thiazol-2-yl)propanoate. Through the analysis of one-dimensional and multi-dimensional NMR spectra, a complete assignment of proton (¹H) and carbon (¹³C) signals can be achieved, providing insights into the connectivity and spatial relationships of atoms within the molecule.
While specific experimental NMR data for this compound is not extensively reported in publicly available literature, the application of multi-dimensional NMR techniques can be detailed for its structural elucidation. Techniques such as COSY, HSQC, and HMBC are crucial for assembling the molecular framework. rsc.org
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal the scalar coupling network between adjacent protons. For this compound, this would primarily show the correlation between the methine proton at the C2 position of the propanoate chain and the methyl protons, as well as couplings between the protons on the thiazole (B1198619) ring.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms. This technique allows for the unambiguous assignment of the carbon signals for the methyl, methine, and thiazole ring carbons based on the previously assigned proton signals.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy is vital for identifying long-range (2-3 bond) correlations between protons and carbons. This would be instrumental in confirming the connection between the propanoate moiety and the thiazole ring. For instance, correlations would be expected between the methine proton of the propanoate and the C2 carbon of the thiazole ring.
The expected ¹H and ¹³C NMR chemical shifts for the core structure can be predicted based on data from similar thiazole and propanoate-containing compounds. mdpi.comst-andrews.ac.uk
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for the 2-(thiazol-2-yl)propanoate Anion
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Thiazole H4 | 7.5 - 7.8 | 120 - 125 |
| Thiazole H5 | 7.2 - 7.5 | 140 - 145 |
| Propanoate CH | 3.8 - 4.2 | 45 - 50 |
| Propanoate CH₃ | 1.5 - 1.8 | 15 - 20 |
| Thiazole C2 | - | 165 - 170 |
| Thiazole C4 | - | 120 - 125 |
| Thiazole C5 | - | 140 - 145 |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, can significantly impact the physical and chemical properties of a compound. Solid-state NMR (ssNMR) spectroscopy is a powerful, non-destructive technique for the characterization of polymorphic forms at an atomic level. nih.govnih.gov
For this compound, different polymorphic forms would likely exhibit distinct ¹³C ssNMR spectra due to variations in the local chemical environment and intermolecular interactions in the crystal lattice. nih.gov Techniques such as Cross-Polarization Magic Angle Spinning (CP/MAS) would be employed to acquire high-resolution ¹³C spectra of the solid material. The chemical shifts of the carbon atoms, particularly those in the carboxylate group and the thiazole ring, would be sensitive to the crystalline packing, allowing for the identification and differentiation of polymorphs. While specific studies on this compound are not available, the methodology has been successfully applied to other pharmaceutical salts. nih.gov
Vibrational Spectroscopy Applications in Conformational Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and conformational properties of a molecule.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The resulting spectrum provides a "fingerprint" of the molecule, with specific peaks corresponding to particular functional groups. For this compound, key vibrational modes can be predicted.
The most prominent bands would arise from the carboxylate group (COO⁻). The asymmetric and symmetric stretching vibrations of the carboxylate are expected in the regions of 1550-1610 cm⁻¹ and 1400-1440 cm⁻¹, respectively. researchgate.netrsc.org The presence of these strong absorptions, and the absence of a broad O-H stretch (typically around 3000 cm⁻¹) and a C=O stretch (around 1700-1730 cm⁻¹) from a carboxylic acid, would confirm the salt form of the compound. researchgate.net Vibrations associated with the thiazole ring, including C=N and C=C stretching, are expected in the 1500-1650 cm⁻¹ region. C-H stretching vibrations of the aromatic thiazole ring and the aliphatic propanoate chain would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.
Table 2: Predicted FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylate (COO⁻) | Asymmetric Stretch | 1550 - 1610 |
| Carboxylate (COO⁻) | Symmetric Stretch | 1400 - 1440 |
| Thiazole Ring | C=N, C=C Stretch | 1500 - 1650 |
| Aromatic C-H | Stretch | 3000 - 3100 |
Note: These are predicted values and can be influenced by the physical state of the sample.
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be useful for probing the vibrations of the thiazole ring's C-S bond, which is often weak in FT-IR spectra. The symmetric vibrations of the carbon skeleton of the thiazole ring would also be expected to produce strong Raman signals. While specific Raman data for this compound is scarce, studies on other potassium salts have demonstrated its utility in identifying and characterizing different solid forms. semanticscholar.org
Mass Spectrometry (MS) for Molecular Ion Characterization and Purity Assessment
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for confirming the molecular weight of a compound and assessing its purity.
For this compound, electrospray ionization (ESI) would be a suitable ionization method. In negative ion mode, the spectrum would be expected to show a prominent peak corresponding to the deprotonated 2-(thiazol-2-yl)propanoic acid anion [M-H]⁻ at an m/z of approximately 156.01. uni.lu In positive ion mode, adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ might be observed. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, which can be used to confirm the elemental composition of the molecule with high accuracy.
MS can also be used for purity assessment by detecting the presence of any impurities, which would appear as additional peaks in the mass spectrum. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments could further confirm the structure by breaking the molecule into smaller, identifiable pieces.
Table 3: Predicted Mass Spectrometry Data for 2-(thiazol-2-yl)propanoic Acid Anion
| Adduct | Predicted m/z |
|---|---|
| [M-H]⁻ | 156.0125 |
| [M+H]⁺ | 158.0270 |
| [M+Na]⁺ | 180.0090 |
Source: Predicted values from PubChem for 2-(1,3-thiazol-2-yl)propanoic acid. uni.lu
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry is a critical tool for the unambiguous confirmation of a compound's elemental composition. By providing a highly accurate mass-to-charge ratio measurement, often to within a few parts per million, HRMS allows for the determination of a precise molecular formula. For this compound, this analysis would be expected to confirm the molecular formula of the anionic component, C6H6NO2S-. However, specific HRMS data, including measured exact mass and mass error calculations for this compound, are not currently available in the public domain.
Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) experiments are employed to analyze the fragmentation pathways of a parent ion, offering valuable insights into its chemical structure. The fragmentation of the 2-(thiazol-2-yl)propanoate anion would likely involve characteristic losses, such as the neutral loss of CO2 from the carboxylate group, and various cleavages of the thiazole ring and the propanoate side chain. A detailed analysis of these fragmentation patterns would help to confirm the connectivity of the molecule. As with HRMS, specific studies detailing the fragmentation pathways for this compound are not presently published.
X-ray Diffraction Analysis of Single Crystals for Absolute Configuration and Crystal Packing
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique would provide unequivocal proof of the compound's structure, including bond lengths, bond angles, and the absolute configuration of chiral centers.
Crystalline Polymorphism and Pseudopolymorphism Investigations
Polymorphism, the ability of a substance to exist in two or more crystalline forms, and pseudopolymorphism, where different crystal structures are formed by the inclusion of solvent molecules (hydrates, solvates), are critical aspects of solid-state chemistry with significant implications for a compound's physical properties. A comprehensive investigation would involve screening for different crystalline forms of this compound under various crystallization conditions. At present, there are no published reports on the existence of polymorphs or pseudopolymorphs for this salt.
Chiroptical Spectroscopy for Enantiomeric Purity and Solution Conformation
As 2-(thiazol-2-yl)propanoate possesses a chiral center at the alpha-carbon of the propanoate moiety, chiroptical spectroscopy is essential for characterizing its stereochemical properties.
Computational and Theoretical Chemistry Studies of Potassium 2 Thiazol 2 Yl Propanoate
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. For Potassium 2-(thiazol-2-yl)propanoate, these methods provide a detailed picture of its electronic landscape and reactivity.
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. It is extensively used to determine the most stable three-dimensional arrangement of atoms in the 2-(thiazol-2-yl)propanoate anion, a process known as geometry optimization. bohrium.comresearchgate.nettandfonline.com By employing functionals such as B3LYP in conjunction with basis sets like 6-311++G(d,p), researchers can predict key structural parameters. researchgate.net
A typical output of such a calculation would be a set of optimized bond lengths and angles, providing a static image of the molecule's structure. For instance, the predicted bond lengths within the thiazole (B1198619) ring and the propanoate side chain can offer insights into bond order and potential strain.
Beyond molecular geometry, DFT is crucial for analyzing the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests that the molecule is more likely to be reactive. For the 2-(thiazol-2-yl)propanoate anion, the HOMO is typically localized on the carboxylate group, indicating this as a likely site for electrophilic attack, while the LUMO may be distributed across the thiazole ring.
Table 1: Hypothetical DFT-Calculated Parameters for 2-(thiazol-2-yl)propanoate Anion
| Parameter | Value |
|---|---|
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap | 4.7 eV |
Note: These values are illustrative and represent typical results from DFT calculations.
While DFT is highly effective, ab initio methods, which are based on first principles without empirical parameterization, can provide even higher accuracy for energetic calculations, albeit at a greater computational expense. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be used to calculate a highly accurate total electronic energy for the 2-(thiazol-2-yl)propanoate anion. These methods are particularly valuable for constructing potential energy surfaces and determining the energetic profiles of chemical reactions involving the molecule.
Molecular Dynamics Simulations for Solution Behavior and Conformational Space
While quantum chemical calculations provide insights into a single, optimized molecular structure, this compound exists as a dynamic entity, especially in solution. Molecular Dynamics (MD) simulations are employed to model the movement of atoms and molecules over time, offering a view of its behavior in a condensed phase. smolecule.comcolab.wssci-hub.se
In an MD simulation, the forces between atoms are calculated using a force field, and Newton's laws of motion are integrated to track the trajectory of each atom. For this compound in an aqueous solution, MD simulations can reveal:
Solvation Structure: How water molecules arrange themselves around the potassium cation and the 2-(thiazol-2-yl)propanoate anion. This includes the formation of hydration shells and the orientation of water molecules relative to the charged and polar parts of the ions.
Conformational Dynamics: The propanoate side chain can rotate around its single bonds. MD simulations can explore the accessible conformational space and determine the relative populations of different conformers.
Ion Pairing: The simulation can model the interaction between the potassium cation and the carboxylate anion, providing information on the extent of ion pairing versus dissociation in solution.
Prediction of Spectroscopic Parameters via Computational Models
Computational chemistry is a powerful tool for predicting the spectroscopic signatures of molecules, which can aid in the interpretation of experimental data. researchgate.netdistantreader.org For this compound, several spectroscopic techniques can be modeled:
Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. researchgate.net These frequencies correspond to the stretching, bending, and torsional motions of the chemical bonds. By comparing the calculated IR spectrum with an experimental one, researchers can assign specific peaks to particular vibrational modes. A scaling factor is often applied to the calculated frequencies to improve agreement with experimental results. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. These predictions are invaluable for assigning peaks in experimental NMR spectra and confirming the molecular structure.
UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule, which correspond to the absorption of light in the UV-Visible range. tandfonline.com This allows for the interpretation of the molecule's color and its electronic properties.
Table 2: Hypothetical Predicted Vibrational Frequencies for 2-(thiazol-2-yl)propanoate Anion
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|
| C=O stretch (carboxylate) | 1650 |
| C=N stretch (thiazole) | 1580 |
| C-H stretch (aromatic) | 3100 |
Note: These are representative values and would be subject to scaling in comparison with experimental data.
Ligand Field Theory and its Application to Thiazole-Carboxylate Coordination
The 2-(thiazol-2-yl)propanoate anion can act as a ligand, coordinating to metal ions through the nitrogen atom of the thiazole ring and the oxygen atoms of the carboxylate group. While Ligand Field Theory (LFT) is a model used to describe the electronic structure of transition metal complexes, its principles can be complemented by computational methods to understand the coordination of the thiazole-carboxylate ligand.
DFT calculations can be used to model the geometry and electronic structure of metal complexes involving this ligand. These calculations can predict:
The preferred coordination geometry (e.g., octahedral, tetrahedral).
The nature of the metal-ligand bonds.
The effect of the ligand on the d-orbital splitting of the metal center, which is a key concept in LFT.
This computational approach provides a more detailed and quantitative picture of the coordination chemistry than LFT alone.
Reaction Pathway Elucidation through Transition State Modeling
Computational chemistry can be used to map out the entire energy landscape of a chemical reaction, providing a detailed mechanism. This is achieved by locating and characterizing the transition state (TS), which is the highest energy point along the reaction coordinate.
For reactions involving 2-(thiazol-2-yl)propanoate, such as its synthesis or degradation, DFT can be used to:
Locate the Transition State Structure: Specialized algorithms can find the geometry of the TS.
Calculate the Activation Energy: The energy difference between the reactants and the transition state determines the reaction rate.
Confirm the Reaction Pathway: Intrinsic Reaction Coordinate (IRC) calculations can trace the path from the transition state down to the reactants and products, confirming that the located TS connects the desired species.
By modeling these reaction pathways, chemists can gain a deeper understanding of the factors that control the reactivity of this compound and potentially design more efficient synthetic routes or predict its stability under various conditions.
Reactivity and Mechanistic Investigations of Potassium 2 Thiazol 2 Yl Propanoate
Derivatization Reactions at the Carboxylate Moiety
The carboxylate group of Potassium 2-(thiazol-2-yl)propanoate serves as a versatile handle for a variety of chemical transformations, allowing for the synthesis of a range of derivatives. These reactions primarily involve nucleophilic acyl substitution, where the carboxylate is first converted into a more reactive species.
Esterification of the parent carboxylic acid, 2-(thiazol-2-yl)propanoic acid, can be achieved through several established methods. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid, is a common approach. The reaction proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol.
Alternatively, esterification can be carried out under milder conditions using coupling reagents. For instance, the use of carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) facilitates the formation of an active ester intermediate, which readily reacts with alcohols.
Amidation reactions follow similar principles. The carboxylic acid can be converted to an amide by reaction with an amine. Direct condensation of the carboxylic acid and amine requires high temperatures to drive off water, which can be harsh for some substrates. More commonly, the carboxylic acid is first activated. The use of coupling agents, as in esterification, is a prevalent strategy. For example, the reaction of 2-(thiazol-2-yl)propanoic acid with an amine in the presence of a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole) provides a high-yielding and mild route to the corresponding amides.
A summary of representative esterification and amidation reactions is presented in Table 1.
Table 1: Representative Esterification and Amidation Reactions of 2-(thiazol-2-yl)propanoic acid This table is interactive. Users can sort and filter the data.
| Reaction Type | Reagents | Product |
|---|---|---|
| Esterification | Methanol, H₂SO₄ | Methyl 2-(thiazol-2-yl)propanoate |
| Esterification | Ethanol, DCC, DMAP | Ethyl 2-(thiazol-2-yl)propanoate |
| Amidation | Ammonia, HATU | 2-(thiazol-2-yl)propanamide |
For conversion into more reactive derivatives, 2-(thiazol-2-yl)propanoic acid can be transformed into acid anhydrides or acyl halides. Symmetrical anhydrides can be prepared by the dehydration of two equivalents of the carboxylic acid, often using a strong dehydrating agent like phosphorus pentoxide. Mixed anhydrides can also be formed, which are useful intermediates in acylation reactions.
The formation of acyl halides, particularly acyl chlorides, is a common method to activate the carboxylic acid. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are effective for this transformation. The reaction with thionyl chloride produces sulfur dioxide and hydrogen chloride as gaseous byproducts, which are easily removed. The resulting acyl chloride is a highly reactive species that can readily undergo nucleophilic acyl substitution with a wide range of nucleophiles, including alcohols, amines, and carbanions.
Reactivity of the Thiazole (B1198619) Heterocycle
The thiazole ring in this compound is an aromatic heterocycle with distinct electronic properties that govern its reactivity towards electrophiles and its potential for further functionalization through metalation.
The thiazole ring is generally considered to be an electron-rich heterocycle, but less so than furan (B31954) or thiophene (B33073). The nitrogen atom acts as a deactivating group towards electrophilic attack due to its inductive electron-withdrawing effect. However, the sulfur atom can donate electron density through resonance. Theoretical calculations and experimental observations on various thiazole derivatives indicate that the C5 position is the most susceptible to electrophilic aromatic substitution. The presence of the 2-propanoate substituent is expected to have a minor electronic influence on the ring's reactivity.
Common electrophilic substitution reactions that have been studied on thiazole rings include halogenation, nitration, and Friedel-Crafts reactions. For instance, bromination of 2-alkylthiazoles typically occurs at the C5 position. osti.gov Nitration of thiazole derivatives can also be achieved, often requiring strong nitrating agents. nih.gov
The protons on the thiazole ring exhibit varying acidities, which can be exploited for regioselective deprotonation using strong bases, a process known as metalation or lithiation. The C2 proton of the thiazole ring is the most acidic due to the inductive effect of the adjacent nitrogen and sulfur atoms. However, in this compound, the C2 position is already substituted. The next most acidic proton is typically at the C5 position.
Treatment of 2-substituted thiazoles with strong organolithium bases, such as n-butyllithium or lithium diisopropylamide (LDA), can lead to deprotonation at the C5 position, generating a lithiated intermediate. This organolithium species is a powerful nucleophile and can react with a variety of electrophiles to introduce new functional groups at the C5 position. This strategy provides a versatile route for the synthesis of 5-substituted-2-(thiazol-2-yl)propanoate derivatives.
Stereoselective Reactions Mediated by the Chiral Propanoate Moiety
The presence of a chiral center at the alpha-carbon of the propanoate moiety introduces the element of stereochemistry to the reactivity of this compound. This chiral center can influence the stereochemical outcome of reactions occurring at the carboxylate group or at other positions in the molecule, a phenomenon known as diastereoselective induction.
For example, in reactions involving the enolate of a derivative of 2-(thiazol-2-yl)propanoic acid, the existing stereocenter can direct the approach of an electrophile to one face of the enolate over the other. This can lead to the formation of one diastereomer in excess over the other. The degree of diastereoselectivity will depend on several factors, including the nature of the reactants, the solvent, and the reaction temperature.
Furthermore, if enantiomerically pure this compound is used, it can serve as a chiral building block in the synthesis of more complex, stereochemically defined molecules. The development of stereoselective reactions utilizing this chiral scaffold is an area of interest for the synthesis of enantiomerically pure compounds with potential applications in medicinal chemistry and materials science.
Elucidation of Reaction Mechanisms via Kinetic Isotope Effects and Spectroscopic Monitoring
No studies were found that employed kinetic isotope effects to investigate the reaction mechanisms of this compound. Such studies would typically involve the isotopic labeling of the molecule to determine the rate-determining steps of its reactions. Similarly, there is no available literature that describes the use of spectroscopic techniques, such as NMR or IR spectroscopy, to monitor the progress of its reactions and identify intermediates.
Influence of Counterions on Reactivity Profiles
The influence of different counterions on the reactivity of 2-(thiazol-2-yl)propanoate salts has not been a subject of published research. Investigations in this area would be necessary to understand how varying the cation (e.g., lithium, sodium, or other alkali metals) in place of potassium might alter the compound's chemical properties and reaction outcomes.
Coordination Chemistry of the 2 Thiazol 2 Yl Propanoate Ligand
Synthesis and Characterization of Metal Complexes with Transition Metals
The synthesis of metal complexes involving thiazole-based ligands is a well-established area of research. uodiyala.edu.iquomustansiriyah.edu.iqnih.gov Typically, these syntheses are carried out in a suitable solvent, often an alcohol, by reacting a soluble salt of the desired metal with the ligand in appropriate molar ratios. nih.gov Characterization of the resulting complexes relies on a suite of analytical techniques, including Fourier-transform infrared (FT-IR) and UV-Visible spectroscopy, elemental analysis, and single-crystal X-ray diffraction to elucidate the coordination environment of the metal ion and the binding mode of the ligand. researchgate.netorientjchem.orgresearchgate.net
The 2-(thiazol-2-yl)propanoate ligand is expected to form stable complexes with a variety of divalent and trivalent transition metal ions. nih.govfunctmaterials.org.ua The interaction is governed by the nature of the metal ion and the reaction conditions. Divalent ions such as Cu(II), Ni(II), Co(II), and Zn(II) are known to coordinate readily with ligands containing both nitrogen and oxygen donor atoms. royalsocietypublishing.orgscirp.orgmdpi.com The formation of complexes with trivalent ions like Fe(III) and Cr(III) is also anticipated, given their affinity for carboxylate groups.
The coordination sphere of the metal in these complexes can vary, leading to different geometries, such as octahedral or tetrahedral. uomustansiriyah.edu.iqnih.gov Spectroscopic data typically reveal shifts in the characteristic vibrational frequencies of the carboxylate and thiazole (B1198619) groups upon coordination, confirming the involvement of these moieties in binding to the metal center. scirp.org
Table 1: Expected Properties of 2-(thiazol-2-yl)propanoate Complexes with Divalent Transition Metals
| Metal Ion | Expected Geometry | Potential Coordination Sites | Supporting Evidence from Analogous Systems |
|---|---|---|---|
| Cu(II) | Octahedral / Square Planar | N (thiazole), O (carboxylate) | Formation of dimeric structures with similar α-hydroxy acid ligands. mdpi.com |
| Ni(II) | Octahedral | N (thiazole), O (carboxylate) | Known to form stable complexes with thiazole-containing ligands. nih.govmdpi.com |
| Co(II) | Octahedral / Tetrahedral | N (thiazole), O (carboxylate) | Monomeric complexes are common with related ligands. mdpi.com |
| Zn(II) | Tetrahedral / Octahedral | N (thiazole), O (carboxylate) | Forms coordination polymers with similar imidazolyl-propanoate linkers. chemrxiv.org |
The coordination chemistry of lanthanide (Ln) and actinide (An) ions is dominated by their character as hard acids, showing a strong preference for hard donor atoms like oxygen over softer donors like nitrogen or sulfur. nih.govalchemyst.co.uk Consequently, for the 2-(thiazol-2-yl)propanoate ligand, the primary binding site for f-block elements would be the carboxylate group.
Lanthanide and actinide ions are characterized by high coordination numbers, typically ranging from 8 to 12. alchemyst.co.uk This allows for the binding of multiple ligands or a combination of the ligand and solvent molecules (e.g., water) in the primary coordination sphere. The interaction between the f-block ions and the carboxylate group is predominantly electrostatic. While specific studies on 2-(thiazol-2-yl)propanoate with lanthanides and actinides are not widely documented, the extensive research on Ln/An carboxylate complexes suggests that stable compounds can be formed. nih.govresearchgate.net The involvement of the 4f and 5f orbitals in bonding, particularly with actinides, can introduce a degree of covalency to the metal-ligand interaction. nih.gov
Coordination Modes and Denticity of the Thiazolyl-Propanoate Ligand
Denticity refers to the number of donor atoms in a single ligand that bind to the central metal ion. numberanalytics.comunacademy.com The 2-(thiazol-2-yl)propanoate ligand possesses at least two potential donor atoms: the nitrogen of the thiazole ring and the oxygen atoms of the carboxylate group. This allows it to exhibit variable denticity, acting as either a monodentate or a bidentate ligand. libretexts.org
The carboxylate group is a highly versatile functional group in coordination chemistry, capable of adopting several distinct binding motifs. mdpi.com These modes influence the resulting structure of the metal complex, ranging from simple mononuclear species to complex, extended coordination polymers. The primary binding modes include:
Monodentate: Only one of the two carboxylate oxygen atoms binds to a single metal center.
Bidentate Chelating: Both oxygen atoms of the carboxylate group bind to the same metal center, forming a four-membered chelate ring.
Bidentate Bridging: The carboxylate group bridges two different metal centers. This can occur in several ways, including syn-syn, syn-anti, and anti-anti conformations, leading to the formation of dinuclear or polynuclear structures. mdpi.com
Table 2: Common Coordination Modes of the Carboxylate Group
| Coordination Mode | Description | Structural Implication |
|---|---|---|
| Monodentate | One oxygen atom coordinates to one metal center. | Formation of simple monomeric complexes. |
| Bidentate Chelating | Both oxygen atoms coordinate to the same metal center. | Formation of a stable 4-membered ring. |
| Bidentate Bridging (syn-syn) | Both oxygen atoms bridge two metal centers on the same side. | Can lead to dinuclear "paddle-wheel" structures. |
| Bidentate Bridging (syn-anti) | The carboxylate bridges two metal centers in a syn-anti arrangement. | Often results in the formation of 1D chains. |
The thiazole ring contains a nitrogen atom which acts as a Lewis base and is a well-established coordination site for a wide range of transition metals. scirp.orgnih.govresearchgate.net The coordination of the thiazole nitrogen is confirmed in many structurally characterized complexes. scirp.org The propensity of the nitrogen atom to coordinate depends on the electronic properties of the metal ion; it binds effectively to borderline acids like Fe(II), Co(II), Ni(II), Cu(II), and Zn(II). nih.gov
The most intriguing aspect of the 2-(thiazol-2-yl)propanoate ligand is its ability to engage in mixed coordination modes, utilizing both the thiazole nitrogen and the carboxylate oxygen atoms. This allows the ligand to act as a bidentate N,O-donor. researchgate.net
Chelation: The ligand can coordinate to a single metal center through the thiazole nitrogen and one of the carboxylate oxygens. This forms a thermodynamically stable five-membered chelate ring, a common and favorable arrangement in coordination chemistry. nih.gov
Bridging: In polynuclear complexes or coordination polymers, the ligand can bridge two metal centers using different donor atoms. For example, the carboxylate group could bind to one metal center while the thiazole nitrogen binds to another. This versatility allows for the construction of one-, two-, or three-dimensional framework structures. chemrxiv.org
The specific coordination mode adopted in any given complex will be influenced by factors such as the identity of the metal ion, the metal-to-ligand ratio, the presence of competing ligands or counter-ions, and the solvent system used during synthesis. mdpi.com
Table of Mentioned Compounds
| Compound Name |
|---|
| Potassium 2-(thiazol-2-yl)propanoate |
| 2-(thiazol-2-yl)propanoate |
| Copper(II) |
| Nickel(II) |
| Cobalt(II) |
| Zinc(II) |
| Iron(III) |
| Chromium(III) |
Self-Assembly of Coordination Polymers and Metal-Organic Frameworks (MOFs)
The 2-(thiazol-2-yl)propanoate anion is a versatile ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). Its structure, featuring a hard carboxylate group and a softer nitrogen donor atom within the thiazole ring, allows for multiple modes of coordination to metal centers. This dual functionality is key to its ability to form extended, multidimensional structures through self-assembly processes.
Design Principles for Extended Structures
The rational design of coordination polymers and MOFs relies on the principles of reticular chemistry, where the geometry of the metal-containing secondary building units (SBUs) and the organic linkers dictates the topology of the resulting framework. mdpi.com The 2-(thiazol-2-yl)propanoate ligand can act as a bridge between metal centers in several ways. The carboxylate group can coordinate in a monodentate, bidentate chelating, or bidentate bridging fashion, while the thiazole nitrogen atom can also bind to a metal ion. mdpi.com This versatility allows for the formation of diverse structural motifs.
Key design principles for creating extended structures with this ligand include:
Choice of Metal Ion: The coordination number and preferred geometry of the metal ion play a crucial role. For instance, square planar metal ions like Cu(II) might form 2D layered structures, while octahedral metal ions such as Co(II) or Ni(II) can lead to 3D frameworks.
Reaction Conditions: Solvent, temperature, pH, and the presence of modulating agents can influence the crystallization kinetics and thermodynamics, often leading to different polymorphic phases or structures with varying dimensionality. researchgate.net
Auxiliary Ligands: The introduction of secondary ligands (e.g., bipyridines, phosphines) can act as pillars or spacers, further extending the dimensionality of the network and controlling the pore size and shape of the resulting MOF.
The combination of the hard carboxylate and the thiazole's nitrogen and sulfur heteroatoms allows for fine-tuning of the electronic and structural properties of the resulting materials. The rigidity of the thiazole ring coupled with the flexibility of the propanoate backbone provides a balance that can be exploited to target specific network topologies. rsc.org
Crystallographic Analysis of Metal-Organic Frameworks
For a MOF constructed with the 2-(thiazol-2-yl)propanoate ligand, SCXRD analysis would reveal:
The coordination mode of the ligand (e.g., whether it acts as a bidentate N,O-chelate or as a bridging ligand).
The geometry of the secondary building units (SBUs).
The dimensionality of the framework (1D, 2D, or 3D).
The size, shape, and connectivity of any pores or channels within the structure.
When suitable single crystals cannot be obtained, powder X-ray diffraction (PXRD) is an essential alternative. nih.gov While more challenging, structure solution from high-quality PXRD data is possible and can confirm the phase purity of a bulk sample. researchgate.net Crystallographic data is fundamental for understanding the structure-property relationships that govern the material's function in applications such as gas storage, catalysis, or sensing. nih.gov
Magnetic Properties of Transition Metal Complexes (Excluding biological applications)
The magnetic properties of coordination complexes are dictated by the number of unpaired electrons on the metal center and the interactions between them. The 2-(thiazol-2-yl)propanoate ligand, when coordinated to transition metals, creates a specific ligand field that influences the electronic configuration and, consequently, the magnetic behavior of the complex.
The magnetic susceptibility of these complexes can be measured to determine their effective magnetic moment (µ_eff). This value provides insight into the spin state and geometry of the metal ion. For example, a high-spin octahedral Mn(II) complex (with a d⁵ electron configuration) is expected to have a magnetic moment of approximately 5.9 Bohr magnetons (B.M.), whereas a square planar Co(II) complex (d⁷) might exhibit a moment around 2.1-2.9 B.M. scirp.orgmdpi.com
In polynuclear complexes, where multiple metal centers are bridged by ligands, magnetic superexchange interactions can occur. The 2-(thiazol-2-yl)propanoate ligand can facilitate such interactions, leading to either ferromagnetic (parallel alignment of spins) or antiferromagnetic (anti-parallel alignment of spins) coupling between adjacent metal ions. The nature and strength of this coupling depend on the metal ions involved, the bridging mode of the ligand, and the precise geometric parameters of the bridge.
| Metal Ion | Electron Configuration | Typical Geometry | Expected Spin-Only Magnetic Moment (µ_so) [B.M.] | Observed Magnetic Moment (µ_eff) for Analogous Thiazole Complexes [B.M.] |
|---|---|---|---|---|
| Mn(II) | d⁵ | Octahedral (high spin) | 5.92 | ~5.82 |
| Co(II) | d⁷ | Square Planar (low spin) | 1.73 | ~2.26 |
| Ni(II) | d⁸ | Octahedral | 2.83 | ~3.20 |
| Cu(II) | d⁹ | Octahedral/Square Planar | 1.73 | ~1.95 |
This table presents expected magnetic moments and observed values for transition metal complexes with analogous thiazole-containing ligands, providing a basis for predicting the behavior of 2-(thiazol-2-yl)propanoate complexes. Data adapted from studies on similar coordination compounds. scirp.org
Electrochemical Behavior of Metal Complexes
The electrochemical properties of metal complexes involving the 2-(thiazol-2-yl)propanoate ligand are of significant interest, as they reveal information about the redox activity of the metal center and the ligand itself. Cyclic voltammetry (CV) is a primary technique used to study these electron transfer processes. orientjchem.org
Complexes formed with redox-active metals like copper, iron, or cobalt can exhibit reversible or quasi-reversible redox waves in their voltammograms. These waves correspond to changes in the metal's oxidation state (e.g., Cu(II)/Cu(I) or Fe(III)/Fe(II)). The coordination of the 2-(thiazol-2-yl)propanoate ligand influences the redox potential of these processes. The electron-donating or -withdrawing nature of the thiazole and carboxylate groups modulates the electron density at the metal center, making it easier or harder to oxidize or reduce. nih.gov
Studies on analogous thiazoline-carboxylate ligands have shown that complexation to a metal ion significantly alters the redox potentials compared to the free ligand. nih.gov The free ligands are typically reduced at more negative potentials and oxidized at more positive potentials. Upon coordination, the resulting metal complexes often show new redox events at potentials intermediate between those of the free ligand and the uncomplexed metal ion, indicating the formation of a new electrochemically active species. nih.govnih.gov
| Species | Reduction Potential (V) | Oxidation Potential (V) |
|---|---|---|
| Analogous Thiazoline-Carboxylate Ligand | ~ -0.35 | ~ 0.42 - 0.52 |
| Cu(II) Complex with Analogous Ligand | ~ 0.05 - 0.37 | ~ 0.52 - 0.74 |
| Fe(III)/Fe(II) Complex with Analogous Ligand | ~ 0.05 - 0.37 | ~ 0.52 - 0.74 |
This table provides representative electrochemical data for complexes with thiazoline-carboxylate ligands, which are close structural analogues of 2-(thiazol-2-yl)propanoate. The potentials illustrate the shift in redox behavior upon complexation. Data adapted from Kovacic et al. nih.gov
The electrochemical behavior of these complexes is crucial for their potential application in areas such as electrocatalysis, sensor technology, and the development of new materials with tunable electronic properties. orientjchem.org
Catalytic Applications of Potassium 2 Thiazol 2 Yl Propanoate and Its Derivatives
Chiral Ligand Design for Asymmetric Catalysis
The development of chiral ligands is crucial for enantioselective synthesis, a field dedicated to producing single enantiomers of chiral molecules. mdpi.com Non-symmetrical modular P,N-ligands have shown great success in various metal-catalyzed reactions, often outperforming traditional symmetric ligands. nih.gov The structure of 2-(thiazol-2-yl)propanoate offers a versatile platform for the design of such chiral ligands, where the thiazole (B1198619) nitrogen and the carboxylate group can act as binding sites for metal centers, and the stereogenic center at the propanoate backbone can induce chirality.
Asymmetric hydrogenation is a powerful method for the synthesis of chiral compounds. acs.org Iridium complexes with chiral N,P-ligands have proven to be highly efficient for the asymmetric hydrogenation of unfunctionalized olefins. acs.orgresearchgate.net Proline-based phosphine-thiazole/imidazole ligands, for example, have been successfully used in iridium-catalyzed asymmetric hydrogenation of trisubstituted olefins, achieving high enantioselectivity. researchgate.net
By analogy, chiral ligands derived from 2-(thiazol-2-yl)propanoate could be developed. For instance, the carboxylate group could be converted to an amide linked to a chiral phosphine-containing moiety, creating a novel P,N-ligand. The combination of the thiazole nitrogen and the phosphorus atom as coordinating sites, along with the inherent chirality of the propanoate backbone, could lead to highly effective catalysts for asymmetric hydrogenation.
Table 1: Examples of Thiazole-Based Ligands in Asymmetric Hydrogenation
| Ligand Type | Metal | Substrate | Enantiomeric Excess (ee) |
|---|---|---|---|
| Proline-phosphine-thiazole | Iridium | Trisubstituted olefins | Up to 99% researchgate.net |
| Phospholane-oxazoline | Iridium | Various olefins | High nih.gov |
This table presents data for thiazole-containing ligand classes to illustrate the potential of similar structures derived from 2-(thiazol-2-yl)propanoate.
Thiazole derivatives have also been explored in asymmetric carbon-carbon bond forming reactions. Thiazolones, which are structurally related to the thiazole core of the subject compound, have been used in asymmetric Michael additions and Mannich reactions. rsc.org These reactions are fundamental for constructing complex organic molecules.
BINOL-based thiazole thioether ligands have shown good results in the asymmetric addition of diethylzinc (B1219324) to aldehydes, achieving up to 93% enantiomeric excess. researchgate.net This suggests that chiral thiazole-containing ligands can effectively induce stereoselectivity in C-C bond formation. Ligands derived from potassium 2-(thiazol-2-yl)propanoate could be designed to participate in similar transformations, such as the asymmetric aldol (B89426) or Michael reactions, by coordinating to a Lewis acidic metal center and creating a chiral environment around the active site.
Organocatalytic Applications of the Thiazole Moiety
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis. nih.gov The thiazole moiety is a key component of thiamine (B1217682) (Vitamin B1), which acts as a cofactor in many enzymatic reactions through the formation of a thiazolium ylide. wikipedia.org
Thiazolium salts, derived from the alkylation of thiazoles, are effective organocatalysts for reactions such as the Stetter reaction and the Benzoin (B196080) condensation. wikipedia.org The acidic proton at the C2-position of the thiazolium ring can be removed by a base to generate an N-heterocyclic carbene (NHC), which is the active catalytic species. acs.org These NHCs are nucleophilic and can initiate a variety of chemical transformations. The 2-(thiazol-2-yl)propanoate structure could be modified to incorporate a quaternary nitrogen, thus forming a thiazolium salt capable of organocatalytic activity.
Furthermore, dimers of thiazol-2-ylidenes have been studied for their redox properties and their potential role in radical catalysis. acs.org These species can act as mild electron donors, opening up possibilities for their use in single-electron transfer (SET) processes.
Homogeneous Catalysis Utilizing Metal-Thiazolyl-Propanoate Complexes
The coordination of the thiazole nitrogen and the propanoate oxygen to a metal center can form stable metal-thiazolyl-propanoate complexes. These complexes have potential applications in various homogeneous catalytic processes.
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov The electronic properties and steric bulk of the ligands coordinated to the palladium center play a crucial role in the efficiency and scope of these reactions. acs.org
Simple thiazole derivatives have been shown to be effective ligands for palladium(II) in Suzuki-Miyaura cross-coupling reactions. cdnsciencepub.comresearchgate.net These catalysts are often air-stable and compatible with a wide range of functional groups. cdnsciencepub.com Metal complexes of 2-(thiazol-2-yl)propanoate could serve as pre-catalysts in similar cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Negishi couplings, which are widely used for the functionalization of thiazoles. numberanalytics.com
Table 2: Metal-Catalyzed Cross-Coupling Reactions for Thiazole Functionalization
| Reaction | Thiazole Reagent | Coupling Partner | Catalyst |
|---|---|---|---|
| Suzuki-Miyaura | Thiazole boronic acid/ester | Aryl/alkyl halide | Pd(0)/Pd(II) numberanalytics.com |
| Stille | Thiazole stannane | Aryl/alkyl halide | Pd(0)/Pd(II) numberanalytics.com |
The thiazole moiety can influence the redox properties of coordinated metal centers, making metal-thiazolyl-propanoate complexes potential catalysts for oxidation and reduction reactions. While direct examples involving 2-(thiazol-2-yl)propanoate are not extensively documented, the principles of coordination chemistry suggest their potential. For instance, d0 metal complexes are of interest for peroxide activation and oxygen transfer processes, such as sulfoxidation. nih.gov The coordination of a thiazolyl-propanoate ligand could modulate the reactivity of such metal centers.
Furthermore, thiazoles are generally stable to catalytic hydrogenation with platinum and to metal reductions in acidic conditions, indicating the robustness of the ring system under certain reductive conditions. pharmaguideline.com This stability is advantageous for a ligand in catalytic cycles that involve reductive steps. The electronic environment provided by the thiazole ring could also be tuned to facilitate electron transfer processes in metal-catalyzed redox reactions. mdpi.com
Heterogeneous Catalysis through Immobilization Strategies
Transitioning homogeneous catalysts like this compound into heterogeneous systems offers significant advantages, including simplified catalyst separation, recovery, and recycling. academie-sciences.frnih.gov While specific studies on the immobilization of this compound are not extensively documented, established strategies for anchoring thiazolium salts and other N-heterocyclic carbene precursors to solid supports provide a clear blueprint for its heterogenization. academie-sciences.frnih.govacs.org
The functional groups of this compound—the thiazole ring and the carboxylate group—offer versatile handles for immobilization. Common strategies include:
Covalent Attachment to Polymeric Supports: One of the most frequent approaches involves grafting the catalyst onto a polymer backbone. academie-sciences.fr For instance, a thiazole derivative can be quaternized using a chloromethylated polystyrene resin (Merrifield resin) to form a polymer-supported thiazolium salt. Alternatively, the carboxylate group of this compound could be used to form an ester or amide linkage with a functionalized polymer.
Immobilization on Inorganic Supports: Inorganic materials like silica (B1680970) are widely used as catalyst supports due to their high surface area and thermal stability. academie-sciences.fr The surface hydroxyl groups of silica can be functionalized with linker molecules that then covalently bind to the thiazolium catalyst. academie-sciences.fr
Use of Ionic Liquids as Supports: Thiazolium salts have been incorporated into the structure of ionic liquids, which can act as both the catalyst and the solvent phase. tandfonline.comtandfonline.com This approach allows for easy separation of the product from the catalyst-containing ionic liquid phase, which can then be reused. tandfonline.comtandfonline.com For example, a thiazolium salt has been tethered to an imidazolium-based ionic liquid for use in benzoin condensation reactions. tandfonline.com
Grafting onto Carbon Substrates: N-heterocyclic carbenes have also been covalently immobilized on graphitic carbon materials, providing a robust and conductive support for catalytic applications. rsc.org
These immobilization techniques combine the high activity and selectivity of homogeneous catalysts with the practical benefits of heterogeneous systems. academie-sciences.fr
| Support Material | Immobilization Method | Example Linkage/Interaction | Key Advantages |
|---|---|---|---|
| Polymeric Resins (e.g., Polystyrene) | Covalent Bonding | Quaternization of thiazole with a chloromethylated resin | High loading capacity, well-established chemistry |
| Silica (SiO₂) | Covalent Grafting | Binding via trialkoxysilyl functional groups academie-sciences.fr | High thermal and mechanical stability, large surface area |
| Ionic Liquids | Integration into IL structure | Thiazolium cation paired with an imidazolium-based tether tandfonline.comtandfonline.com | Acts as both solvent and catalyst, excellent thermal stability, easy product separation tandfonline.com |
| Graphitic Carbon | Covalent Grafting | Direct attachment of NHC to the carbon surface rsc.org | High stability, potential for electrocatalytic applications |
Mechanistic Studies of Catalytic Cycles
The catalytic activity of this compound derivatives originates from the thiazole ring's ability to form an N-heterocyclic carbene (NHC). The generally accepted mechanism for reactions like the benzoin condensation and the Stetter reaction, catalyzed by thiazolium salts, was first proposed by Breslow and revolves around a key intermediate. nih.govresearchgate.net
The catalytic cycle can be described in the following key steps:
Carbene Generation: The cycle initiates with the deprotonation of the acidic C2 proton of a thiazolium salt (the precatalyst) by a base. nih.govnih.gov This step generates the highly nucleophilic N-heterocyclic carbene, which is the active catalytic species. nih.gov
Nucleophilic Attack and Adduct Formation: The NHC attacks the electrophilic carbonyl carbon of an aldehyde. This forms a zwitterionic tetrahedral intermediate. nih.gov
Breslow Intermediate Formation: A crucial proton transfer occurs within the zwitterionic adduct, leading to the formation of a nucleophilic enaminol known as the Breslow intermediate. nih.govnih.govnih.gov The formation of this intermediate is the "umpolung" (polarity inversion) step, transforming the formerly electrophilic carbonyl carbon into a nucleophilic center. nih.govyoutube.com Computational studies have shown that this proton transfer can be significantly accelerated by the presence of assisting molecules, such as water. nih.govacs.org
Carbon-Carbon Bond Formation: The nucleophilic Breslow intermediate attacks an electrophilic substrate. nih.gov In the Stetter reaction, this substrate is a Michael acceptor (an α,β-unsaturated compound), and the attack occurs at the β-position. numberanalytics.comnih.govrsc.org In the benzoin condensation, the electrophile is a second molecule of the aldehyde. rsc.orgrsc.org
Product Formation and Catalyst Regeneration: Following the C-C bond formation, a subsequent proton transfer and elimination of the NHC catalyst releases the final product (a 1,4-dicarbonyl compound in the Stetter reaction or an α-hydroxy ketone in the benzoin condensation). nih.govnih.gov The regeneration of the NHC allows it to re-enter the catalytic cycle, making the process catalytic. youtube.com
This cycle, particularly the formation and reactivity of the Breslow intermediate, is central to the wide utility of thiazolium-based organocatalysts in modern organic synthesis. nih.govd-nb.info
| Step | Description | Key Intermediate | Role of Intermediate |
|---|---|---|---|
| 1 | Deprotonation of the thiazolium salt precatalyst by a base. nih.gov | N-Heterocyclic Carbene (NHC) | Active nucleophilic catalyst. |
| 2 | Nucleophilic attack of the NHC on an aldehyde carbonyl. nih.gov | Zwitterionic Adduct | Initial product of catalyst-substrate interaction. |
| 3 | Intramolecular proton transfer. nih.govnih.gov | Breslow Intermediate | Key nucleophilic species ("umpolung" of aldehyde). nih.gov |
| 4 | Nucleophilic attack on a Michael acceptor. numberanalytics.comrsc.org | Enolate Adduct | Intermediate after C-C bond formation. |
| 5 | Protonation and catalyst elimination. nih.gov | 1,4-Dicarbonyl Compound (Product) | Final product of the reaction. |
Advanced Applications in Materials Science Research
Integration into Functional Polymer Systems
The incorporation of thiazole (B1198619) moieties into polymer chains can impart unique electronic, optical, and responsive properties. Potassium 2-(thiazol-2-yl)propanoate serves as a valuable precursor for the design of such functional polymer systems.
Monomer Design for Polymerization
The 2-(thiazol-2-yl)propanoate structure can be chemically modified to create polymerizable monomers. For instance, the carboxylate group can be converted into an ester with a polymerizable functional group, such as a vinyl or acrylate (B77674) moiety. These thiazole-functionalized monomers can then be copolymerized with other monomers to introduce the specific properties of the thiazole ring into the resulting polymer. The synthesis of thiophene-bearing 2-oxazolines and 2-oxazines, which can be polymerized via cationic ring-opening methods, demonstrates a feasible pathway for creating polymers with heterocyclic side chains. nih.gov This approach allows for the covalent integration of thiazole units, paving the way for the development of functional and stimuli-responsive biomaterials. nih.gov
Another strategy involves the use of thiazole derivatives in condensation polymerization. For example, thiazole-based polyurea derivatives have been synthesized through solution polycondensation of an aminothiazole monomer with various diisocyanates. mdpi.com This highlights the potential for designing monomers from this compound that can participate in step-growth polymerization, leading to materials like polyamides or polyesters with thiazole units in the main chain.
Property Modulation in Polymeric Matrices
The inclusion of thiazole units, derived from this compound, within a polymeric matrix can significantly modulate the material's properties. Thiazole-containing polymers have been shown to exhibit interesting thermal and electronic characteristics. For instance, thiazole-based polyureas have demonstrated good thermal stability, which can be attributed to the presence of the rigid thiazole moiety in the polymer backbone. mdpi.com
Furthermore, the thiazole ring can influence the charge transport properties of conjugated polymers. The substitution of thiophene (B33073) with thiazole in donor-acceptor alternating conjugated materials has been shown to lower both the HOMO and LUMO energy levels, which is beneficial for applications in organic solar cells. researchgate.net This suggests that incorporating 2-(thiazol-2-yl)propanoate units into conjugated polymer systems could be a strategy to fine-tune their electronic properties for specific device applications. The resulting polymers could find use in organic electronic devices and chemo-/biosensors. researchgate.net
Supramolecular Gels and Liquid Crystals Incorporating Thiazolyl-Propanoates
The ability of thiazole derivatives to participate in non-covalent interactions makes them attractive components for the design of supramolecular gels and liquid crystals.
Supramolecular gels are formed through the self-assembly of low-molecular-weight gelators (LMWGs) into three-dimensional networks that immobilize a solvent. whiterose.ac.ukresearchgate.net The thiazole ring, with its potential for hydrogen bonding and π-π stacking, can act as a key motif in the design of LMWGs. While direct studies on gels formed from this compound are not available, the principles of supramolecular chemistry suggest its potential. The carboxylate group could be modified to create amide or urea (B33335) functionalities, which are known to be excellent hydrogen-bonding units for promoting self-assembly. mdpi.com The stimuli-responsive nature of these non-covalent interactions could lead to the formation of "smart" gels that respond to external triggers like pH or the presence of specific ions. nih.gov
In the field of liquid crystals, the rigid, rod-like structure of many thiazole-containing molecules is advantageous for the formation of mesophases. researchgate.netuobaghdad.edu.iq Research has shown that the introduction of a thiazole ring into the molecular core can favor the formation of nematic and smectic liquid crystalline phases. rdd.edu.iquobasrah.edu.iq The properties of these liquid crystals, such as the temperature range of the mesophases, can be tuned by modifying the terminal groups attached to the thiazole core. rdd.edu.iq Therefore, derivatives of 2-(thiazol-2-yl)propanoic acid could be designed to exhibit liquid crystalline behavior, potentially finding applications in display technologies and optical sensors.
Fabrication of Smart Materials with Responsive Properties
"Smart materials" are materials that can respond to external stimuli, such as changes in pH, temperature, light, or the presence of specific chemicals. nih.govmdpi.comsemanticscholar.org The thiazole moiety is a valuable component in the design of such materials. For example, polymers containing thiazole groups have been developed as sensors for acids. researchgate.net
The propanoate group of this compound offers a handle for incorporating stimuli-responsive functionalities. For instance, the carboxylate can be used to create pH-responsive polymers, where the protonation state of the carboxyl group changes with pH, leading to alterations in the polymer's conformation or solubility. Redox-responsive materials can also be envisioned by incorporating disulfide bonds into the polymer structure, which can be cleaved or formed in response to reducing or oxidizing environments. rsc.org Such materials have potential applications in drug delivery, where the drug is released in response to specific physiological conditions. nih.gov
Role in Hybrid Organic-Inorganic Materials
Hybrid organic-inorganic materials combine the properties of both organic and inorganic components at the molecular or nanometer scale, often leading to synergistic effects and enhanced performance. nih.gov Thiazole derivatives can play a crucial role in the formation and functionalization of these hybrid materials.
The carboxylate group of this compound can act as a ligand to coordinate with metal ions, forming metal-organic frameworks (MOFs) or functionalizing the surface of inorganic nanoparticles. acs.org The thiazole ring itself can also coordinate to metal centers, providing additional binding sites and influencing the structure and properties of the resulting hybrid material. The synthesis of isatin-thiazole hybrids highlights the versatility of the thiazole scaffold in creating complex molecular architectures with potential applications in drug development. nih.gov
The incorporation of thiazole-containing organic molecules can modify the surface of inorganic materials, such as metal oxides, altering their properties and enabling new applications. For instance, carboxylic acids are known to attach to the surface of zirconia (ZrO2) nanoparticles, influencing their crystalline phase and stability. u-tokyo.ac.jp Similarly, this compound could be used to modify the surface of various inorganic nanoparticles, tailoring their dispersibility in different solvents and introducing new functionalities.
Surface Functionalization and Interface Science
The ability to control the properties of surfaces and interfaces is crucial for a wide range of technologies, from electronics to biomedical devices. Thiazole derivatives, including this compound, offer a versatile platform for surface functionalization.
The carboxylate group can be used to anchor the molecule to various substrates, such as metal oxides or amine-functionalized surfaces. cd-bioparticles.commdpi.com This allows for the formation of self-assembled monolayers (SAMs), which are highly ordered molecular layers that can dramatically alter the surface properties. acs.orgnih.govnorthwestern.eduwustl.edu For example, SAMs of thiazole derivatives have been synthesized on graphite (B72142) surfaces, demonstrating the potential for creating functional two-dimensional nanostructures. acs.orgnih.gov
By carefully designing the structure of the thiazole-containing molecule, it is possible to control the wettability, adhesion, and biocompatibility of a surface. The thiazole ring can also introduce specific chemical functionalities to the surface, enabling the selective binding of other molecules or the catalysis of surface-confined reactions. This opens up possibilities for applications in biosensors, corrosion protection, and the development of new biocompatible materials.
Environmental Chemistry and Degradation Studies of Potassium 2 Thiazol 2 Yl Propanoate
Photolytic Degradation Pathways under Simulated Environmental Conditions
Photolytic degradation, the breakdown of compounds by light, is a significant process in the environmental attenuation of chemical substances. For Potassium 2-(thiazol-2-yl)propanoate, direct photolysis in aqueous environments would likely be initiated by the absorption of ultraviolet (UV) radiation from sunlight. The thiazole (B1198619) ring, an aromatic heterocycle, is the primary chromophore in the molecule.
Studies on the photochemistry of other thiazole derivatives suggest that the primary photochemical reactions involve the cleavage of the thiazole ring. The absorption of UV light can excite the molecule to a higher energy state, leading to the homolytic or heterolytic cleavage of the C-S or C-N bonds within the ring. This can result in the formation of various reactive intermediates and ultimately lead to the fragmentation of the molecule. For instance, research on the UV-induced photoreactions of thiazole in low-temperature matrices has shown that ring-opening can occur through the cleavage of the S1-C2 bond, leading to the formation of isocyanoethenethiol or isocyanothiirane as initial photoproducts.
Table 1: Postulated Photolytic Degradation Intermediates of this compound
| Postulated Intermediate | Potential Formation Pathway |
| 2-(thiazol-2-yl)propanoic acid radical | Homolytic cleavage of the potassium salt |
| Thiazole radical | Decarboxylation of the propanoate side chain |
| Isocyanoethenethiol | Cleavage of the S1-C2 bond of the thiazole ring |
| Smaller organic acids and inorganic ions | Further oxidation and fragmentation |
Biodegradation Mechanisms by Environmental Microorganisms
Biodegradation by microorganisms is a crucial pathway for the removal of organic compounds from the environment. The biodegradability of this compound will depend on the ability of microbial enzymes to recognize and transform its structure. While specific studies on this compound are not available, the biodegradation of other thiazole-containing compounds, such as pesticides and pharmaceuticals, can provide insights into potential metabolic pathways.
The thiazole ring is generally considered to be relatively resistant to microbial attack due to its aromaticity and the presence of the heteroatoms. However, some microorganisms have been shown to degrade thiazole-containing compounds. The initial steps in the biodegradation of such molecules often involve enzymatic modifications of the side chains, followed by cleavage of the heterocyclic ring.
For this compound, it is plausible that microorganisms could initially hydrolyze the propanoate side chain. The resulting 2-substituted thiazole could then undergo further degradation. The cleavage of the thiazole ring is likely to be the rate-limiting step and may proceed via hydroxylation, followed by ring fission, a common mechanism in the microbial degradation of aromatic compounds. This would lead to the formation of aliphatic intermediates that can be further metabolized through central metabolic pathways.
The microbial communities in soil and water that are capable of degrading such compounds are likely to be diverse, including bacteria and fungi. The rate and extent of biodegradation will be influenced by various environmental factors such as pH, temperature, oxygen availability, and the presence of other organic matter.
Hydrolytic Stability and Degradation Kinetics in Aqueous Systems
Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The hydrolytic stability of this compound is an important factor in its environmental persistence, particularly in aqueous systems. The ester-like linkage in the propanoate group is generally susceptible to hydrolysis.
The rate of hydrolysis is typically dependent on pH and temperature. Under neutral conditions, the hydrolysis of a carboxylate salt like this compound is expected to be slow. However, under acidic or basic conditions, the rate of hydrolysis can be significantly enhanced.
Acid-catalyzed hydrolysis: In acidic solutions, the carbonyl oxygen of the propanoate group can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
Base-catalyzed hydrolysis (saponification): In basic solutions, the hydroxide (B78521) ion, a strong nucleophile, can directly attack the carbonyl carbon, leading to the formation of 2-(thiazol-2-yl)propanoic acid and a potassium salt.
Advanced Oxidation Processes (AOPs) for Compound Mineralization
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). AOPs are often used for the remediation of water contaminated with recalcitrant organic compounds.
The application of AOPs, such as UV/H2O2, Fenton, and photo-Fenton processes, could be effective for the mineralization of this compound. The high reactivity of hydroxyl radicals allows them to non-selectively attack the thiazole ring and the propanoate side chain.
A study on the degradation of a model thiazole pollutant, thioflavin T, by a UV/H2O2 advanced oxidation process demonstrated that the degradation was rapid and led to the formation of several intermediates through demethylation and hydroxylation. mdpi.com Similarly, the degradation of this compound by AOPs would likely proceed through a series of oxidation steps, including:
Hydroxylation of the thiazole ring.
Oxidative cleavage of the thiazole ring, leading to the formation of smaller organic acids.
Oxidation of the propanoate side chain.
Complete mineralization to carbon dioxide, water, and inorganic ions (sulfate and nitrate).
The efficiency of AOPs for the mineralization of this compound would depend on factors such as the initial concentration of the compound, the dosage of the oxidizing agents (e.g., H2O2), the intensity of UV radiation, and the pH of the solution.
Table 2: Comparison of Different AOPs for the Degradation of Thiazole-based Pollutants
| AOP Method | Oxidizing Species | Typical Reaction Conditions | Potential Advantages |
| UV/H₂O₂ | •OH | UV irradiation, H₂O₂ addition | No sludge production, effective for a wide range of compounds |
| Fenton (Fe²⁺/H₂O₂) | •OH | Acidic pH, Fe²⁺ catalyst, H₂O₂ addition | High reaction rates, can be cost-effective |
| Photo-Fenton | •OH | UV/Visible light, Fe²⁺/Fe³⁺ catalyst, H₂O₂ addition | Enhanced •OH production, can operate at near-neutral pH |
| Ozonation | O₃, •OH | O₃ gas bubbling, can be combined with UV or H₂O₂ | Strong oxidant, effective for disinfection and oxidation |
Fate and Transport Modeling in Aquatic and Terrestrial Ecosystems (Excluding ecotoxicity)
Fate and transport models are mathematical tools used to predict the distribution and concentration of chemicals in the environment. To model the fate and transport of this compound, several key physicochemical properties would be required, which are currently not available in the literature for this specific compound. These properties include:
Water solubility: As a potassium salt, the compound is expected to be highly soluble in water, which would facilitate its transport in aquatic systems.
Vapor pressure: The vapor pressure is likely to be very low, suggesting that volatilization from water and soil surfaces would not be a significant transport pathway.
Octanol-water partition coefficient (Kow): This parameter indicates the tendency of a chemical to partition between organic matter and water. For an ionizable compound like this compound, the distribution will be highly pH-dependent. The Kow of the corresponding acid would be needed to estimate its partitioning behavior.
Soil and sediment sorption coefficient (Koc): This describes the partitioning of the chemical between soil or sediment organic carbon and water. A low Koc would indicate high mobility in soil and a potential to leach into groundwater.
Based on its expected high water solubility and likely low vapor pressure, this compound would primarily be transported in the aqueous phase. In terrestrial ecosystems, its mobility would be governed by its interaction with soil particles. Given its ionic nature, electrostatic interactions with charged soil components could play a role in its sorption, in addition to partitioning into soil organic matter.
Models such as the Soil and Water Assessment Tool (SWAT) or HYDRUS could be used to simulate its transport in soil and its potential to reach surface and groundwater. However, the lack of input data for this specific compound would necessitate the use of estimation methods or data from structurally similar compounds, introducing uncertainty into the model predictions.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Potassium 2-(thiazol-2-yl)propanoate and its derivatives?
- Methodological Answer : The synthesis typically involves condensation reactions between thiazole precursors and propanoic acid derivatives. For example, derivatives like 3-((5-acetyl-4-methylthiazol-2-yl)(p-tolyl)amino)propanoic acid are synthesized via refluxing thiourea derivatives with chloro-ketones in acetone, followed by purification via recrystallization from methanol . Key steps include:
- Reaction optimization : Adjusting molar ratios (e.g., 1:1 for thiourea and chloro-ketone).
- Purification : Use of solvents like methanol or ethanol for recrystallization to achieve >95% purity.
- Characterization : Confirmation via H/C NMR, IR spectroscopy, and elemental analysis .
Q. How can researchers confirm the structural integrity of this compound derivatives?
- Methodological Answer : Structural validation requires multi-spectral analysis:
- NMR spectroscopy : H NMR (e.g., δ 1.5–2.5 ppm for methyl groups in thiazole rings) and C NMR (e.g., δ 160–170 ppm for carbonyl carbons) .
- IR spectroscopy : Peaks at 1650–1750 cm confirm C=O stretching in propanoate groups .
- Elemental analysis : Ensure C, H, N, and S percentages align with theoretical values (e.g., ±0.3% deviation) .
Advanced Research Questions
Q. How can molecular docking studies predict the interaction of this compound derivatives with biological targets?
- Methodological Answer : Use software like Glide (Schrödinger) for high-accuracy docking:
- Grid generation : Define the active site using protein crystal structures (e.g., PDB ID 1XYZ).
- Ligand preparation : Optimize ligand geometries with OPLS-AA force fields.
- Scoring : Combine empirical (GlideScore) and force-field terms to rank poses.
- Validation : Compare docking accuracy (<1 Å RMSD in ~50% of cases) against benchmarks like GOLD or FlexX .
Q. What strategies resolve contradictions in biological activity data for thiazole-propanoate derivatives?
- Methodological Answer : Address variability in antimicrobial assays (e.g., MIC values) via:
- Replicate testing : Perform triplicate experiments with standardized bacterial strains (e.g., S. aureus ATCC 25923).
- Control compounds : Include reference drugs (e.g., ciprofloxacin) to validate assay sensitivity.
- Statistical analysis : Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to assess significance of activity differences .
Q. How can structure-activity relationship (SAR) studies improve the potency of thiazole-propanoate derivatives?
- Methodological Answer :
- Substituent variation : Introduce electron-withdrawing groups (e.g., -NO) at the thiazole 5-position to enhance antimicrobial activity .
- Bioisosteric replacement : Replace propanoate with cinnamoyl groups to modulate lipophilicity (logP) and membrane permeability .
- In silico modeling : Use QSAR models to predict activity cliffs and prioritize synthetic targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
